Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate

Catalog No.
S1495960
CAS No.
111281-12-0
M.F
C23H17F3O3S3
M. Wt
494.6 g/mol
Availability
In Stock
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Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoro...

CAS Number

111281-12-0

Product Name

Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate

IUPAC Name

diphenyl-(4-phenylthiophen-2-yl)sulfanium;trifluoromethanesulfonate

Molecular Formula

C23H17F3O3S3

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C22H17S2.CHF3O3S/c1-4-10-18(11-5-1)19-16-22(23-17-19)24(20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1

InChI Key

KENCECSKFUVSMB-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate (CAS 111281-12-0), widely referenced in industrial photochemistry under the structural synonym (4-phenylthiophenyl)diphenylsulfonium triflate, is an advanced triarylsulfonium-class photoacid generator (PAG) . It consists of an extended-conjugation cation paired with a trifluoromethanesulfonate (triflate) anion . This specific structural configuration is utilized in chemically amplified photoresists (CARs) and cationic photopolymerization formulations to shift the primary UV absorption band toward longer wavelengths compared to baseline triphenylsulfonium salts . Upon photolysis, it generates superacidic triflic acid, providing the necessary catalytic protonation to drive rapid crosslinking in epoxies or deprotection in semiconductor resists .

Substituting this specific compound with standard triphenylsulfonium triflate (TPS-OTf) or generic iodonium salts alters fundamental process parameters in photolithography . TPS-OTf exhibits a deep-UV absorption maximum (~233 nm), which necessitates higher exposure doses or the addition of photosensitizers when operating with 248 nm (KrF) or broadband UV sources [1]. Conversely, while iodonium-based PAGs offer high reactivity, they generally possess lower thermal stability, which can induce premature dark-curing during the pre-bake steps of photoresist processing [1]. Furthermore, replacing the triflate anion with weaker alternatives, such as tosylate, reduces the generated acid strength, directly slowing the kinetics of cationic ring-opening polymerizations in sterically hindered resin formulations .

Extended UV Absorption Profile (Red-Shifted λmax)

The extended conjugation of the target compound's cation shifts its absorption maximum compared to baseline triarylsulfonium salts . While standard triphenylsulfonium triflate (TPS-OTf) exhibits a λmax of 233 nm, the target compound demonstrates a λmax of 298 nm . This 65 nm shift increases the molar absorptivity at 248 nm (KrF excimer laser) and extends absorption toward the i-line (365 nm) region .

Evidence DimensionAbsorption Maximum (λmax)
Target Compound Data298 nm
Comparator Or BaselineTriphenylsulfonium triflate (TPS-OTf) at 233 nm
Quantified Difference65 nm red-shift
ConditionsStandard UV-Vis spectrophotometry in organic solvent

Allows buyers to reduce required UV exposure doses and minimize sensitizer loading in 248 nm and broadband UV formulations.

Extreme Ultraviolet (EUV) Lithography Sensitivity

In high-resolution microelectronic patterning, the target compound functions efficiently at low Extreme Ultraviolet (EUV, 13.5 nm) exposure doses [1]. Resists incorporating 1 mol% of the target compound achieve sub-micrometric resolution at EUV doses of approximately 10 mJ/cm² [1]. This metric is driven by the EUV absorption cross-section of the sulfur and fluorine atoms, contrasting with conventional low-absorption PAGs that typically require doses exceeding 15-20 mJ/cm² to achieve equivalent acid yields [1].

Evidence DimensionEUV Exposure Dose for Sub-Micrometric Resolution
Target Compound Data~10 mJ/cm²
Comparator Or BaselineConventional low-absorption PAGs (>15-20 mJ/cm²)
Quantified Difference>30% reduction in required EUV dose
Conditions1 mol% PAG loading in chain-scissionable resists under 13.5 nm EUV exposure

Lower dose-to-clear metrics translate to faster wafer processing times and lower energy costs in semiconductor manufacturing.

Thermal Stability During Pre-Bake Processing

Sulfonium-based PAGs provide higher thermal latency compared to diaryliodonium salts during the pre-bake steps of photoresist processing [1]. The target compound maintains structural integrity at standard processing temperatures (melting point 81-85 °C) without undergoing thermal decomposition . In contrast, iodonium-based PAGs can trigger dark-curing or premature acid generation during thermal baking steps above 100 °C, which reduces formulation shelf-life [1].

Evidence DimensionThermal dark-reaction resistance
Target Compound DataHigh stability during standard pre-bake (no premature acid generation)
Comparator Or BaselineDiaryliodonium PAGs
Quantified DifferencePrevention of premature dark-curing during thermal processing
ConditionsStandard photoresist spin-coating and pre-bake thermal cycles

Ensures reliable formulation shelf-life and prevents material waste by maintaining latency until UV exposure.

Superacid Generation for Cationic Polymerization

Upon UV irradiation, the target compound releases trifluoromethanesulfonic acid (triflic acid), a superacid with a Hammett acidity function (H0) of approximately -14.1 [1]. This acid strength is greater than that generated by tosylate-based PAGs, which produce p-toluenesulfonic acid (H0 ~ -2.8) [1]. The generation of triflic acid drives the cationic ring-opening polymerization of sterically hindered epoxies and oxetanes, achieving high conversion rates at room temperature where weaker acids stall [1].

Evidence DimensionGenerated Acid Strength (Hammett Acidity, H0)
Target Compound Data~ -14.1 (Triflic acid)
Comparator Or BaselineTosylate-based PAGs (~ -2.8)
Quantified Difference11.3 orders of magnitude stronger acidity
ConditionsPhotolysis and subsequent cationic ring-opening polymerization

Enables the rapid curing of robust, highly crosslinked epoxy/oxetane resins without requiring elevated curing temperatures.

248 nm (KrF) and Broadband Chemically Amplified Resists

Due to its red-shifted λmax of 298 nm, this compound is selected for photoresists requiring activation at longer UV wavelengths without excessive sensitizer loading .

Extreme Ultraviolet (EUV) Lithography

Utilized in advanced semiconductor nodes where its high EUV absorption cross-section enables sub-micrometric patterning at ultra-low doses (~10 mJ/cm²) [1].

Cationic UV-Curing of Epoxies and Oxetanes

Procured for industrial coatings and 3D printing stereolithography where the generation of superacidic triflic acid ensures rapid, deep curing of hindered formulations [2].

Refractive Index Contrast (RIC) Polymer Waveguides

Employed in the fabrication of high-density optical interconnects via photolithography, where the PAG drives precise spatial crosslinking to program localized refractive index changes [3].

Hydrogen Bond Acceptor Count

7

Exact Mass

494.02919241 Da

Monoisotopic Mass

494.02919241 Da

Heavy Atom Count

32

Dates

Last modified: 08-15-2023

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